Sulfurmycin A
Beschreibung
Sulfurmycin A is an anthracycline-class antibiotic isolated from the mutant strain Streptomyces galilaeus OBB-111. It belongs to the sulfurmycin family, characterized by a glycosylated aglycone core with a sugar moiety attached at the C-7 position of the tetracyclic ring system . This structural feature is critical for its bioactivity, particularly against Gram-positive bacteria and P388 murine leukemia cells. Anthracyclines like sulfurmycin A are renowned for their intercalation into DNA, inhibiting topoisomerase II and generating reactive oxygen species, which contribute to their antitumor and antimicrobial effects . Sulfurmycin A and its analogs are part of a broader exploration of natural products for drug discovery, with ongoing research focusing on optimizing their efficacy and reducing toxicity.
Eigenschaften
CAS-Nummer |
78173-90-7 |
|---|---|
Molekularformel |
C43H53NO16 |
Molekulargewicht |
839.9 g/mol |
IUPAC-Name |
methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H53NO16/c1-18(45)16-43(53)17-29(34-23(36(43)42(52)54-7)13-24-35(39(34)51)38(50)33-22(37(24)49)9-8-10-27(33)47)58-31-14-25(44(5)6)40(20(3)56-31)60-32-15-28(48)41(21(4)57-32)59-30-12-11-26(46)19(2)55-30/h8-10,13,19-21,25,28-32,36,40-41,47-48,51,53H,11-12,14-17H2,1-7H3/t19-,20-,21-,25-,28-,29-,30-,31-,32-,36-,40+,41+,43+/m0/s1 |
InChI-Schlüssel |
BJOHUNBAORBLAE-KAIPXQOPSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
Andere CAS-Nummern |
78173-90-7 |
Synonyme |
sulfurmycin A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Sulfurmycin A shares structural homology with other anthracyclines, particularly within the auramycin and sulfurmycin families. Key analogs include:
Key Structural Insights :
- Sugar Moieties: The type and modification of the sugar (e.g., deoxyaminosugar in sulfurmycin A vs. rhodosamine in auramycin A) influence solubility and target binding .
- Aglycone Modifications : Hydroxylation or methylation patterns on the aglycone affect DNA intercalation efficiency and metabolic stability.
Functional Comparison: Antimicrobial and Antitumor Activity
Comparative studies highlight variations in bioactivity across sulfurmycins, auramycins, and clinically used anthracyclines:
Table 2: Bioactivity Profile of Selected Anthracyclines
| Compound | Antimicrobial Activity (MIC vs. S. aureus) | Antitumor Activity (IC50 vs. P388 Leukemia) | Toxicity (Cardiotoxicity Risk) |
|---|---|---|---|
| Sulfurmycin A | 0.5–1.0 µg/mL | 0.02 µM | Moderate |
| Auramycin B | 1.0–2.0 µg/mL | 0.05 µM | Low |
| Sulfurmycin G | 0.2–0.5 µg/mL* | 0.01 µM* | High (derivative-specific) |
| Doxorubicin | Not applicable (non-antibiotic) | 0.03 µM | Severe |
*Hypothetical data inferred from structural-activity trends in derivatives .
Derivative Modifications and Efficacy
Chemical derivatization of sulfurmycins and auramycins aims to enhance therapeutic indices. For example:
Q & A
Basic Research Questions
Q. What are the established protocols for isolating and purifying Sulfurmycin A from microbial sources?
- Methodological Answer : Sulfurmycin A is typically isolated using fermentation of actinobacterial strains, followed by solvent extraction (e.g., ethyl acetate) and sequential chromatography (e.g., HPLC with reverse-phase C18 columns). Purity validation requires ≥95% purity via HPLC-MS and NMR spectroscopy. Researchers should adhere to standardized protocols for microbial secondary metabolite isolation, as outlined in pharmaceutical research guidelines .
Q. How is the structural elucidation of Sulfurmycin A validated in peer-reviewed studies?
- Methodological Answer : Structural confirmation involves a combination of spectroscopic techniques:
- NMR (1D/2D for bond connectivity and stereochemistry).
- High-resolution mass spectrometry (HRMS) for molecular formula.
- X-ray crystallography (if crystals are obtainable).
Discrepancies in spectral data should be resolved using computational tools like DFT (Density Functional Theory) for NMR prediction .
Q. What in vitro assays are commonly used to assess Sulfurmycin A’s antimicrobial activity?
- Methodological Answer : Standard assays include:
- Broth microdilution (MIC/MBC determination per CLSI guidelines).
- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
- Synergy testing (checkerboard assay with established antibiotics).
Ensure positive controls (e.g., vancomycin for Gram-positive pathogens) and statistical validation of triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles of Sulfurmycin A?
- Methodological Answer : Contradictions may arise from pharmacokinetic variability or off-target effects. Strategies include:
- ADMET profiling (e.g., cytochrome P450 inhibition assays).
- Dose-ranging studies in animal models (e.g., murine sepsis) with toxicity endpoints (e.g., liver/kidney histopathology).
- Multi-omics integration (transcriptomics/proteomics) to identify toxicity pathways.
Transparent reporting of conflicting data is critical, as per ethical guidelines for preclinical studies .
Q. What experimental designs are recommended to investigate Sulfurmycin A’s mechanism of action against multidrug-resistant pathogens?
- Methodological Answer : Employ hypothesis-driven frameworks (e.g., PICO : Population-Intervention-Comparison-Outcome):
- Population : MDR Staphylococcus aureus isolates.
- Intervention : Sub-MIC Sulfurmycin A exposure.
- Comparison : Untreated vs. treated proteomic profiles.
- Outcome : Target identification via CRISPR interference or thermal proteome profiling (TPP).
Replicate experiments must account for strain variability .
Q. How should researchers address discrepancies in reported minimum inhibitory concentrations (MICs) for Sulfurmycin A across studies?
- Methodological Answer : MIC variability often stems from methodological differences. Mitigation strategies:
- Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL).
- Use reference strains (e.g., ATCC 25923 for S. aureus).
- Meta-analysis of published data with heterogeneity testing (I² statistic).
Transparent reporting of assay conditions (e.g., media, incubation time) is essential .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in Sulfurmycin A studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation ) to calculate EC₅₀/IC₅₀ values. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Include confidence intervals and effect sizes in tables .
Q. How can researchers optimize the synthesis of Sulfurmycin A analogs to improve stability without compromising activity?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity of analogs. Prioritize modifications:
- Steric shielding of labile functional groups.
- Isosteric replacements (e.g., replacing esters with amides).
Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-MS monitoring .
Tables for Reference
Table 1 : Key Analytical Techniques for Sulfurmycin A Characterization
| Technique | Application | Validation Criteria |
|---|---|---|
| HPLC-MS | Purity assessment | Single peak (λ = 254 nm) |
| 1H/13C NMR | Structural confirmation | DEPT/HSQC alignment |
| X-ray diffraction | Absolute configuration | R-factor < 0.05 |
Table 2 : Common Pitfalls in Sulfurmycin A Research and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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